3,4-Dichloro-N-[4-chloro-3-(5-methyl-2-benzoxazolyl)phenyl]benzamide
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Overview
Description
3,4-dichloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound characterized by the presence of multiple chlorine atoms and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of 3,4-dichloroaniline, which is then subjected to a series of reactions to introduce the benzoxazole ring and the amide linkage. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
3,4-dichloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which 3,4-dichloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-dichloroaniline: A simpler compound with similar chlorine substitutions.
Benzoxazole derivatives: Compounds with the benzoxazole ring but different substituents.
Chlorobenzamides: Compounds with similar amide linkages but different aromatic substitutions.
Uniqueness
3,4-dichloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to its specific combination of chlorine atoms, benzoxazole ring, and amide linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C21H13Cl3N2O2 |
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Molecular Weight |
431.7 g/mol |
IUPAC Name |
3,4-dichloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H13Cl3N2O2/c1-11-2-7-19-18(8-11)26-21(28-19)14-10-13(4-6-15(14)22)25-20(27)12-3-5-16(23)17(24)9-12/h2-10H,1H3,(H,25,27) |
InChI Key |
VAAAGYZIZJJDMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
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